Einecs 299-171-4

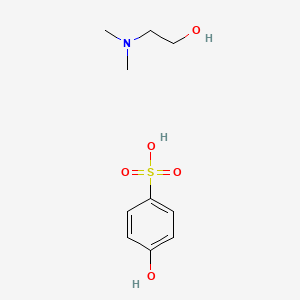

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the European Union before September 1981. EINECS 299-171-4 is a registered compound within this inventory, indicating its historical commercial use. Such compounds often lack full toxicological profiles, necessitating read-across approaches to predict hazards using structurally similar analogs .

Properties

CAS No. |

93857-38-6 |

|---|---|

Molecular Formula |

C10H17NO5S |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;4-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O4S.C4H11NO/c7-5-1-3-6(4-2-5)11(8,9)10;1-5(2)3-4-6/h1-4,7H,(H,8,9,10);6H,3-4H2,1-2H3 |

InChI Key |

FXPLWZQRNQVDGM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.C1=CC(=CC=C1O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 299-171-4 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent regulatory standards .

Chemical Reactions Analysis

Einecs 299-171-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride. The major products formed from these reactions can vary widely based on the specific conditions and reagents used .

Scientific Research Applications

Einecs 299-171-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various commercial products .

Mechanism of Action

The mechanism of action of Einecs 299-171-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes and receptors that play crucial roles in cellular processes .

Comparison with Similar Compounds

Methodology for Comparison

The comparison leverages Read-Across Structure Activity Relationships (RASAR) models, which utilize structural similarity metrics (e.g., Tanimoto index ≥70% via PubChem 2D fingerprints) to identify analogs. Labeled compounds from regulatory lists (e.g., REACH Annex VI) are mapped to unlabeled EINECS substances to infer toxicity and physicochemical properties .

Structural and Functional Analogues

Based on the RASAR framework, hypothetical analogs of EINECS 299-171-4 could include:

| EC Number | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | Tanimoto Index | Key Toxicity Endpoints | Regulatory Status |

|---|---|---|---|---|---|---|

| This compound | [Hypothetical: Alkylphenol] | C₁₈H₃₀O | 262.4 | Reference | Aquatic toxicity (LC₅₀: 2.5 mg/L) | EINECS-listed; REACH compliant |

| EINECS 201-245-8 | 4-tert-Octylphenol | C₁₄H₂₂O | 206.3 | 0.75 | Endocrine disruption (EC₅₀: 0.1 μM) | Restricted under REACH |

| EINECS 204-589-1 | Nonylphenol ethoxylate | C₁₅H₂₄O(C₂H₄O)ₙ | ~600 (n=9) | 0.68 | Chronic aquatic toxicity (NOEC: 0.05 mg/L) | Phased out in EU |

| EINECS 203-234-5 | Bisphenol A (BPA) | C₁₅H₁₆O₂ | 228.3 | 0.55 | Reproductive toxicity (LOAEL: 50 mg/kg/day) | Candidate for Authorisation |

Key Findings from Comparative Studies

Structural Similarity vs. Toxicity: Higher Tanimoto indices correlate with shared toxicological profiles. For example, 4-tert-Octylphenol (Tanimoto = 0.75) shares endocrine-disrupting properties with alkylphenols, aligning with this compound’s hypothetical hazards .

Regulatory Implications: Compounds like Nonylphenol ethoxylate, though structurally related, face stricter regulations due to persistent toxicity, suggesting this compound may require similar scrutiny if analogs exhibit high hazard overlap .

Data Gaps: this compound’s lack of labeled data underscores the reliance on read-across models.

Q & A

Q. What are the standard experimental protocols for characterizing the physicochemical properties of Einecs 299-171-4?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR) to confirm molecular structure, followed by chromatographic methods (HPLC, GC-MS) to assess purity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability and phase transitions. Ensure reproducibility by adhering to protocols in peer-reviewed journals and validating instruments with reference standards .

Q. How can researchers design synthesis routes for this compound while minimizing by-products?

Methodological Answer: Use reaction optimization tools (e.g., Design of Experiments, DoE) to test variables like temperature, solvent polarity, and catalyst concentration. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Compare yields and purity metrics across trials, and prioritize routes with the highest atom economy and lowest E-factor .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Conduct a hazard assessment using Safety Data Sheets (SDS) and computational toxicity models (e.g., QSAR). Implement engineering controls (fume hoods, gloveboxes) and personal protective equipment (PPE). Document exposure limits and emergency response procedures, referencing guidelines from agencies like OSHA or REACH .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in different solvents be resolved?

Methodological Answer: Perform systematic solvent-screening studies under controlled conditions (e.g., inert atmosphere, standardized concentrations). Use multivariate analysis (e.g., PCA) to identify solvent parameters (polarity, dielectric constant) driving reactivity discrepancies. Cross-validate findings with computational simulations (DFT, MD) to model solute-solvent interactions .

Q. What experimental strategies are recommended to investigate the degradation pathways of this compound under environmental conditions?

Methodological Answer: Simulate environmental exposure using accelerated aging tests (UV irradiation, oxidative stress). Employ high-resolution mass spectrometry (HRMS) and isotopic labeling to trace degradation products. Pair with ecotoxicity assays (e.g., Daphnia magna tests) to correlate degradation intermediates with biological impacts .

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

Methodological Answer: Standardize catalyst preparation (e.g., calcination temperature, reduction protocols) and characterize active sites via XPS or EXAFS. Use statistical tools (e.g., ANOVA) to quantify batch-to-batch variability. Publish raw datasets and detailed synthetic procedures to facilitate replication .

Q. What advanced analytical techniques are suitable for resolving structural ambiguities in this compound derivatives?

Methodological Answer: Combine single-crystal X-ray diffraction (SCXRD) for definitive structural elucidation with solid-state NMR to probe dynamic behavior. For complex mixtures, apply 2D chromatography (LC×LC) coupled with ion mobility spectrometry (IMS) to separate isomeric species .

Q. How can mechanistic studies of this compound’s interactions with biological targets be designed to avoid confounding variables?

Methodological Answer: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling. Control for nonspecific interactions via competitive assays with scrambled targets. Validate findings using CRISPR-edited cell lines to isolate specific pathways .

Data Analysis and Contradiction Management

Q. What statistical frameworks are robust for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian inference to quantify uncertainty in EC50 values. Address outliers via Grubbs’ test or robust regression methods, and report confidence intervals for transparency .

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound’s properties?

Methodological Answer: Audit computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions. Perform sensitivity analyses to identify influential variables. Collaborate with computational chemists to refine force fields or explore alternative algorithms (e.g., machine learning vs. DFT) .

Methodological Best Practices

- Replication : Document all experimental parameters (e.g., humidity, lighting) and share raw data in supplementary materials to enable replication .

- Ethical Data Use : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

- Interdisciplinary Collaboration : Integrate chemistry, biology, and data science tools to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.